REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.C(N(CC)C(C)C)(C)C.C([N:30]=[C:31]=[S:32])(=O)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[NH:2]([C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:10])=[O:11])[CH:6]=[CH:7][CH:8]=1)[C:31]([NH2:30])=[S:32] |f:0.1,4.5.6|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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Cl.NC=1C=C(C=CC1)S(=O)(=O)N
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Name
|
|
Quantity
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8.2 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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6.45 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)N=C=S
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After evaporation to dryness the residue
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Type
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FILTRATION
|
Details
|
The precipitate was filtered off
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Type
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CUSTOM
|
Details
|
dried
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Type
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STIRRING
|
Details
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the mixture was stirred for 60 h at room temperature
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Duration
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60 h
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Type
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CUSTOM
|
Details
|
The mixture was evaporated to drynes
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Type
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ADDITION
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Details
|
the residue was treated with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried with MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
DRY_WITH_MATERIAL
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Details
|
drying 8.4 g (76%) of the title compound
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Type
|
CUSTOM
|
Details
|
was obtained as white solid
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Name
|
|
Type
|
|
Smiles
|
N(C(=S)N)C=1C=C(C=CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |